1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea
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Description
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C20H22ClN3O2S and its molecular weight is 403.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally similar to 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)thiourea have been synthesized and investigated for their expected biological activity, including potential antiviral properties against HBV and anti-HIV activities. These compounds are synthesized through various chemical reactions involving thioureas and halocompounds, leading to new thio-analogues of known pharmacophores (Aal, 2002), (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Crystal Structure Analysis
The crystal structure of related thiourea compounds has been characterized by various spectroscopic methods and X-ray crystallography, providing insight into their molecular geometry, bonding, and potential interaction mechanisms with biological targets. These studies are essential for understanding the compound's pharmacological potential and for the design of new therapeutic agents with improved efficacy and safety profiles (Saeed & Parvez, 2005).
Chemical Reactions and Mechanisms
Research on thiourea compounds often focuses on their role in various chemical reactions, including synthesis processes that lead to novel compounds with potential pharmacological activities. Studies have explored the reaction mechanisms, optimal conditions for synthesis, and the characterization of the products formed. These findings contribute to the broader field of organic synthesis, offering new methodologies for producing compounds with specific properties and functions (Rahman & Gatica, 2010).
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12-15(16-10-13(21)4-6-17(16)23-12)8-9-22-20(27)24-18-11-14(25-2)5-7-19(18)26-3/h4-7,10-11,23H,8-9H2,1-3H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFAZMHYTUWXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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